molecular formula C9H11N B14639035 2-(Prop-1-en-1-yl)aniline CAS No. 52562-18-2

2-(Prop-1-en-1-yl)aniline

Cat. No.: B14639035
CAS No.: 52562-18-2
M. Wt: 133.19 g/mol
InChI Key: UMPZTUVEROYNCC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Prop-1-en-1-yl)aniline can be synthesized through several methods. One common approach involves the reaction of aniline with propylene in the presence of a catalyst. Another method includes the use of palladium-catalyzed coupling reactions, such as the Heck reaction, where aniline derivatives react with alkenes under specific conditions .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale catalytic processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(Prop-1-en-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted aniline derivatives, quinones, and reduced amine compounds .

Scientific Research Applications

2-(Prop-1-en-1-yl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: This compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(Prop-1-en-1-yl)aniline exerts its effects involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

  • 2-(1-Methylethenyl)aniline
  • 2-(1-Methylethenyl)benzenamine
  • o-Isopropenylaniline

Comparison: Compared to its similar compounds, 2-(Prop-1-en-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Properties

CAS No.

52562-18-2

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

IUPAC Name

2-prop-1-enylaniline

InChI

InChI=1S/C9H11N/c1-2-5-8-6-3-4-7-9(8)10/h2-7H,10H2,1H3

InChI Key

UMPZTUVEROYNCC-UHFFFAOYSA-N

Canonical SMILES

CC=CC1=CC=CC=C1N

Origin of Product

United States

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